3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-22-9-8-19-15(21)14-12(5-10-23-14)17-16(19)24-11-13(20)18-6-3-2-4-7-18/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPDSBUCJYKVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and as an anticancer agent. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a piperidine moiety linked through a sulfenyl group. This structural arrangement is significant for its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit notable antiproliferative activity against various cancer cell lines. For instance, in a study evaluating several thieno[3,2-d]pyrimidine derivatives, one compound showed an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating potent antitumor activity with low cytotoxicity to normal HEK293T cells (CC50 = 15.09 μM) .
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 |
| 12e | WSU-DLCL-2 | 0.95 | - |
| 12e | K562 | 1.68 | - |
This suggests that the compound could be a promising candidate for further development as an anticancer agent.
The mechanism of action for thieno[3,2-d]pyrimidines often involves inhibition of key enzymes such as EZH2 and 17β-hydroxysteroid dehydrogenases (17β-HSD) . The compounds have been shown to induce apoptosis in cancer cells and inhibit their migration . For example, compounds designed to inhibit 17β-HSD demonstrated varying degrees of inhibition, with some achieving up to 36% inhibition at concentrations of 1 μM .
Study on EZH2 Inhibition
A study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors found that these compounds significantly affected lymphoma cell morphology and induced apoptosis in a concentration-dependent manner . The findings suggest that modifications to the piperidine moiety can enhance biological activity.
Evaluation Against Cancer Cell Lines
In another study, a series of thieno[3,2-d]pyrimidinones were tested against human acute T-cell leukemia cells (Jurkat), human leukemia HL-60 cells, and other cancer types. The results indicated that these compounds possess significant cytotoxic effects across multiple cancer cell lines .
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that the presence of specific functional groups in the thieno[3,2-d]pyrimidine structure is crucial for enhancing biological activity. For instance:
- The piperidine ring enhances binding affinity to target enzymes.
- Substituents on the thienopyrimidine core can modulate hydrophobic interactions with biological membranes.
Scientific Research Applications
Structural Characteristics
This compound features:
- Thieno[3,2-d]pyrimidine core : Known for its pharmacological relevance.
- Methoxyethyl group : Enhances solubility and biological activity.
- Piperidinyl moiety : Potentially increases interaction with biological targets.
- Sulfanyl group : May facilitate thiol-based reactions and modifications.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. It can serve as a precursor or intermediate in the synthesis of pharmaceuticals. Key synthetic methods include:
- Alkylation and acylation reactions : Utilized to introduce functional groups.
- Nucleophilic substitution reactions : Exploit the electron-withdrawing nature of the thienopyrimidine core.
Case Studies and Research Findings
- Anticancer Studies : Research indicates that thienopyrimidine derivatives can inhibit tumor growth in various cancer models. For instance, studies have demonstrated that modifications to the thieno[3,2-d]pyrimidine core can enhance anticancer activity by increasing binding affinity to cancer-specific targets.
- Biochemical Probes : The compound may be employed as a biochemical probe in molecular biology experiments to track or quantify biological molecules due to its ability to interact with specific enzymes or receptors.
- Catalytic Processes : It has potential applications in catalytic processes, where it could act as a ligand or catalyst in organic transformations. For example, its involvement in Suzuki–Miyaura coupling reactions highlights its utility in forming complex organic molecules.
Comparison with Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations:
- Piperidine vs. Heterocyclic Substituents : The target compound’s piperidine-ketone group distinguishes it from analogs with benzoxazine () or oxadiazole () moieties. Piperidine enhances basicity and may improve blood-brain barrier penetration compared to neutral heterocycles.
- Solubility : The 2-methoxyethyl group improves aqueous solubility relative to hydrophobic substituents like allyl () or isobutyl ().
- Bioactivity : Piperidine derivatives are common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways), while benzoxazine and oxadiazole groups are linked to antimicrobial or anti-inflammatory activity .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Cyclocondensation of 2-Aminothiophene Derivatives
The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example, ethyl 2-aminothiophene-3-carboxylate reacts with urea in acetic acid at reflux to yield 6,7-dihydrothieno[3,2-d]pyrimidin-4-one (1 ). This step typically achieves yields of 70–85% and is monitored by TLC for completion.
Reaction Conditions :
Chlorination at Position 2
To introduce a leaving group for subsequent functionalization, the pyrimidinone core is chlorinated at position 2 using phosphorus oxychloride (POCl₃). Treatment of 1 with POCl₃ under reflux for 4 hours yields 2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (2 ). Excess POCl₃ is removed under reduced pressure, and the product is purified via recrystallization from ethanol.
Reaction Conditions :
-
Reagents : POCl₃ (5 equiv), dimethylformamide (DMF, catalytic)
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Temperature : 110°C
-
Duration : 4 hours
Introduction of the 2-Methoxyethyl Group
Alkylation at Position 3
The nitrogen at position 3 of 2 is alkylated with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃). This step proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-(2-methoxyethyl)-2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (3 ). The reaction mixture is quenched with ice water, and the product is extracted with ethyl acetate.
Reaction Conditions :
-
Reagents : 2-methoxyethyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF
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Temperature : 60°C
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Duration : 12 hours
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Yield : 65%
Functionalization of the Sulfanyl Group
Thiolation at Position 2
The chlorine atom at position 2 of 3 is replaced with a mercapto group via nucleophilic substitution with thiourea. Heating 3 with thiourea in ethanol under reflux for 5 hours produces 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (4 ). The product is isolated by filtration and washed with cold ethanol.
Reaction Conditions :
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Reagents : Thiourea (1.5 equiv), ethanol
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Temperature : 80°C (reflux)
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Duration : 5 hours
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Yield : 72%
Alkylation with 2-Bromo-1-(piperidin-1-yl)ethanone
The mercapto group of 4 undergoes alkylation with 2-bromo-1-(piperidin-1-yl)ethanone to introduce the 2-oxo-2-(piperidin-1-yl)ethyl substituent. This reaction is conducted in acetone using K₂CO₃ as a base, yielding the target compound (5 ) after 8 hours at 50°C. The product is purified via silica gel chromatography (hexane:ethyl acetate, 1:1).
Reaction Conditions :
-
Reagents : 2-bromo-1-(piperidin-1-yl)ethanone (1.1 equiv), K₂CO₃ (2 equiv), acetone
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Temperature : 50°C
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Duration : 8 hours
Characterization and Analytical Data
Spectral Confirmation
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IR (KBr, cm⁻¹) : 1685 (C=O), 1590 (C=N), 1245 (C-O-C), 690 (C-S).
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.60 (m, 6H, piperidinyl CH₂), 2.70 (t, 2H, SCH₂), 3.25 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, piperidinyl NCH₂), 4.10 (t, 2H, OCH₂CH₂), 4.30 (s, 2H, NCH₂), 7.20 (s, 1H, thienyl H).
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MS (ESI) : m/z 451.2 [M+H]⁺.
Optimization and Industrial Considerations
Solvent and Catalyst Screening
Replacing DMF with dimethyl sulfoxide (DMSO) in the alkylation step improves yields to 74% by enhancing reagent solubility. Additionally, using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduces reaction times by 30%.
Green Chemistry Approaches
Microwave-assisted synthesis reduces the thiolation step duration from 5 hours to 45 minutes, achieving comparable yields (70%). Ethanol-water mixtures (4:1) as solvents also minimize environmental impact.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at the pyrimidinone nitrogen is mitigated by using controlled stoichiometry (1.1 equiv of alkylating agent).
Q & A
Q. How can synthesis conditions be optimized for 3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one?
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Reactions often proceed under reflux (e.g., 80–110°C) or at room temperature, depending on reagent reactivity .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution reactions involving the thioether linkage .
- Catalysts : Use of p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) can enhance yields in cyclization steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol is standard .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the methoxyethyl group typically shows a triplet at δ 3.4–3.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and torsional strain in the thienopyrimidine core, though limited by crystal quality .
Q. Which chemical reactions are most relevant for modifying the compound’s functional groups?
- Oxidation/Reduction : Sodium borohydride (NaBH₄) reduces ketones, while potassium permanganate (KMnO₄) oxidizes thioethers to sulfoxides .
- Nucleophilic Substitution : Piperidine or morpholine derivatives can replace the 2-oxoethylsulfanyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydrolysis : Acidic/basic hydrolysis of the methoxyethyl group generates hydroxyl intermediates for further derivatization .
Q. How can physicochemical properties (e.g., solubility, logP) be experimentally determined?
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy .
- logP : Reverse-phase HPLC compared to standards or computational tools like Molinspiration .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for thienopyrimidines) .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based protocols .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PI3Kγ or PARP) to predict binding modes. The piperidinyl group often occupies hydrophobic pockets .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
- Mutagenesis Studies : Site-directed mutagenesis of key residues (e.g., catalytic lysine in kinases) validates docking predictions .
Q. What strategies guide structure-activity relationship (SAR) analysis for this scaffold?
- Core Modifications : Compare bioactivity of thieno[3,2-d]pyrimidin-4-one vs. pyrido[2,3-d]pyrimidine derivatives to assess ring fusion impact .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
- Side Chain Variations : Replace the methoxyethyl group with ethoxy or allyloxy to probe steric and electronic effects .
Q. How do computational methods enhance understanding of this compound’s behavior?
- DFT Calculations : Predict reaction pathways for sulfanyl group substitutions (e.g., activation energies for SN2 mechanisms) .
- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F >30% achievable with logP <5) .
- MD Simulations : Simulate membrane permeation using CHARMM force fields to optimize blood-brain barrier penetration .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Reaction Reproducibility : Verify solvent purity (e.g., anhydrous DMF) and moisture exclusion, as trace water reduces yields in cyclization steps .
- Bioassay Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., cisplatin for cytotoxicity) .
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to unoptimized reaction times or temperatures .
Q. What methodologies assess the compound’s pharmacokinetic and bioavailability profile?
- In Vitro Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS .
- Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption .
- Plasma Protein Binding : Equilibrium dialysis using radiolabeled compound quantifies free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
